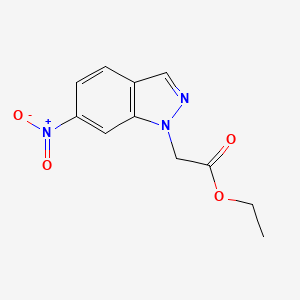

ethyl (6-nitro-1H-indazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate is a chemical compound with the molecular formula C11H11N3O4. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-nitro-1H-indazol-1-yl)acetate typically involves the nitration of indazole followed by esterification. One common method includes the nitration of 1H-indazole to form 6-nitro-1H-indazole, which is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield ethyl 2-(6-nitro-1H-indazol-1-yl)acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.

Major Products Formed

Reduction: Ethyl 2-(6-amino-1H-indazol-1-yl)acetate.

Hydrolysis: 2-(6-nitro-1H-indazol-1-yl)acetic acid.

Scientific Research Applications

Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and as a precursor in organic synthesis

Mechanism of Action

The mechanism of action of ethyl 2-(6-nitro-1H-indazol-1-yl)acetate is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(1H-indazol-1-yl)acetate: Lacks the nitro group, which may result in different biological activities.

6-Nitro-1H-indazole: Lacks the ester group, which may affect its solubility and reactivity.

1H-Indazole-3-carboxylic acid:

Uniqueness

Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate is unique due to the presence of both the nitro and ester functional groups, which can be selectively modified to create a wide range of derivatives with diverse biological activities. This makes it a valuable compound in medicinal chemistry and drug development .

Biological Activity

Ethyl (6-nitro-1H-indazol-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

1. Chemical Structure and Synthesis

This compound features an indazole ring with a nitro group and an ethyl acetate moiety. This unique structure contributes to its diverse biological activities. The synthesis typically involves the nitration of indazole derivatives followed by esterification processes to yield the final compound.

2.1 Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activities. For instance, studies have demonstrated its effectiveness against various bacterial strains and protozoa, including Entamoeba histolytica and Giardia intestinalis .

| Compound | Pathogen | IC50 (µM) |

|---|---|---|

| This compound | E. histolytica | 0.740 |

| Similar Indazole Derivative | G. intestinalis | 0.500 |

2.2 Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been tested against multiple cancer cell lines, demonstrating cytotoxic effects that suggest potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| RKO (Colon Cancer) | < 10 |

| MCF7 (Breast Cancer) | < 15 |

The mechanism of action of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors involved in cell proliferation and apoptosis . The nitro group may facilitate redox reactions, enhancing its biological activity.

3. Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

3.1 Study on Antiprotozoal Activity

In a comparative study, this compound was evaluated alongside other indazole derivatives for antiprotozoal activity against E. histolytica. The results indicated a superior potency compared to traditional treatments .

3.2 Evaluation of Cytotoxicity

A comprehensive evaluation of the cytotoxic effects of this compound revealed significant cytotoxicity against several cancer cell lines, with IC50 values indicating strong potential for therapeutic applications .

4.

This compound presents a compelling case for further research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. The unique structural features contribute to its efficacy, warranting additional studies to explore its full therapeutic potential.

Properties

Molecular Formula |

C11H11N3O4 |

|---|---|

Molecular Weight |

249.22 g/mol |

IUPAC Name |

ethyl 2-(6-nitroindazol-1-yl)acetate |

InChI |

InChI=1S/C11H11N3O4/c1-2-18-11(15)7-13-10-5-9(14(16)17)4-3-8(10)6-12-13/h3-6H,2,7H2,1H3 |

InChI Key |

UMSSNTLFYVEQOH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.